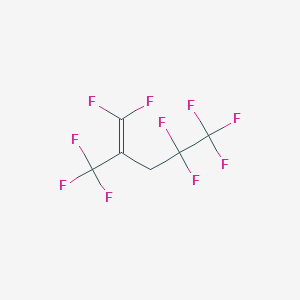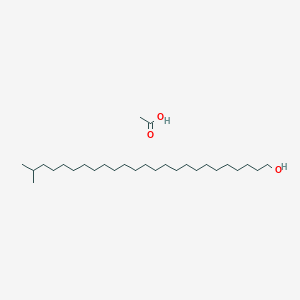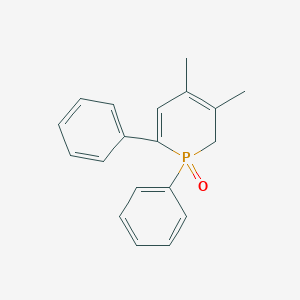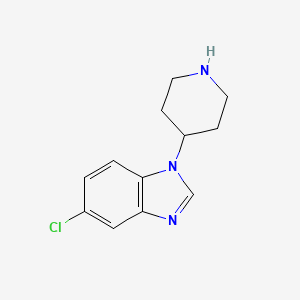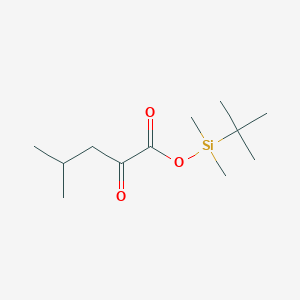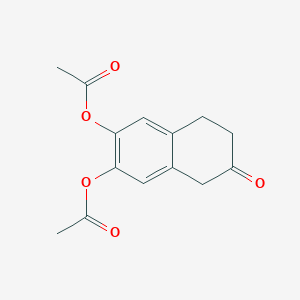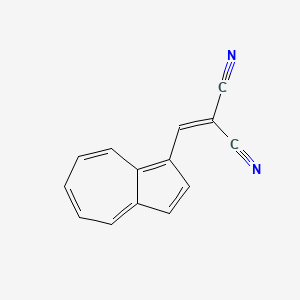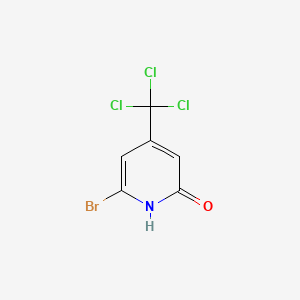
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromine atom at the 6th position and a trichloromethyl group at the 4th position on the pyridine ring, along with a ketone group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one typically involves the bromination of 4-(trichloromethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ketone group at the 2nd position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol), room temperature to reflux conditions.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), room temperature to elevated temperatures.
Major Products Formed
Substitution: Various substituted pyridinones depending on the nucleophile used.
Reduction: 6-Bromo-4-methylpyridin-2(1H)-one.
Oxidation: 6-Bromo-4-(trichloromethyl)pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and trichloromethyl groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
4-(Trichloromethyl)pyridin-2(1H)-one: Lacks the halogen substitution at the 6th position.
Uniqueness
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the bromine and trichloromethyl groups can enhance its biological activity and specificity towards certain molecular targets.
Eigenschaften
CAS-Nummer |
91416-07-8 |
|---|---|
Molekularformel |
C6H3BrCl3NO |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
6-bromo-4-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrCl3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
InChI-Schlüssel |
ZMOVTNUIKBVMBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)Br)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

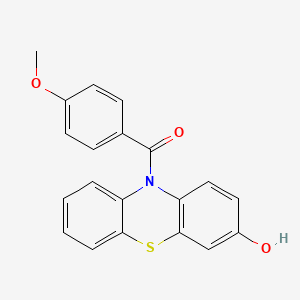
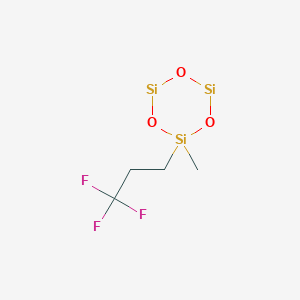
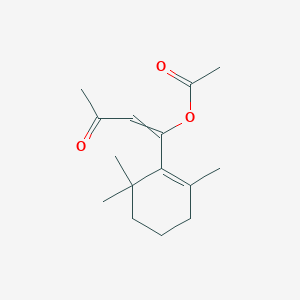
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
